N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide

OGG1 inhibition DNA repair cancer target

N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide (CAS 946290-75-1) is a synthetic tetrahydroquinoline (THQ) sulfonamide derivative with a molecular formula of C₂₁H₂₅N₃O₄S and a molecular weight of 415.51 g/mol. The compound belongs to a well-validated chemical series explored as noncovalent inhibitors of 8-oxoguanine DNA glycosylase 1 (OGG1), a key DNA repair enzyme implicated in mutagenesis, inflammation, and cancer.

Molecular Formula C21H25N3O4S
Molecular Weight 415.5 g/mol
CAS No. 946290-75-1
Cat. No. B6570456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide
CAS946290-75-1
Molecular FormulaC21H25N3O4S
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2
InChIInChI=1S/C21H25N3O4S/c1-3-20(25)22-16-9-11-18(12-10-16)29(27,28)23-17-8-7-15-6-5-13-24(19(15)14-17)21(26)4-2/h7-12,14,23H,3-6,13H2,1-2H3,(H,22,25)
InChIKeyWHCVCLVHOJRHPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide (CAS 946290-75-1)? A Procurement-Focused Introduction


N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide (CAS 946290-75-1) is a synthetic tetrahydroquinoline (THQ) sulfonamide derivative with a molecular formula of C₂₁H₂₅N₃O₄S and a molecular weight of 415.51 g/mol . The compound belongs to a well-validated chemical series explored as noncovalent inhibitors of 8-oxoguanine DNA glycosylase 1 (OGG1), a key DNA repair enzyme implicated in mutagenesis, inflammation, and cancer [1]. Structurally, it features an N-propanoyl substituent on the tetrahydroquinoline nitrogen (Region A/R₁), a sulfamoyl linker (Region C), and a terminal 4-propanamidophenyl group (Region E), placing it within the same scaffold optimization program that led to the potent tool compound SU0268 [1].

Why N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide Cannot Be Simply Swapped with Other Tetrahydroquinoline Sulfonamides


Tetrahydroquinoline sulfonamides are not interchangeable due to steep sub-structural activity cliffs across all five architecturally distinct regions of the pharmacophore [1]. Systematic SAR studies revealed that even single-atom changes in the N-acyl substituent (Region A/R₁) cause dramatic potency shifts exceeding 100-fold, while repositioning the sulfonamide linker or altering the terminal aromatic substituent (Region E) can abolish activity entirely [1]. The target compound occupies a distinct chemical space defined by an N-propanoyl group paired with a 4-propanamidophenyl terminus—a substitution pattern not present in the optimized leads SU0268 or SU0383—making direct activity extrapolation from published data on those tools compounds highly unreliable without experimental confirmation [1].

Quantitative Differentiation Evidence for N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide (CAS 946290-75-1)


OGG1 Inhibitory Potency: Scaffold Contextualization vs. Lead Compound 1 and SU0268

The target compound's N-propanoyl R₁ substituent is structurally analogous to the N-propionyl-substituted lead compound 30 from the JACS 2018 scaffold optimization study, which exhibited 31% residual enzyme activity at 20 µM and 62% at 2 µM in the fluorogenic 8-OG excision assay [1]. By contrast, the fully optimized clinical-tool compound SU0268 (compound 41) contains an N-cyclopropanecarbonyl substituent at R₁, a m-carboxamidobiphenyl terminus at R₅, and achieves an IC₅₀ of 0.059 µM [1]. The propionyl substitution pattern of the target compound places it in an intermediate potency tier relative to the 1.7 µM IC₅₀ of the initial HTS hit (compound 1) and the 59 nM IC₅₀ of SU0268, and its terminal substituent (4-propanamido vs. 3-carboxamidobiphenyl) is a known critical potency determinant. No direct OGG1 inhibition data are publicly available for this exact compound [1][2].

OGG1 inhibition DNA repair cancer target

OGG1 Selectivity Over Other DNA Repair Enzymes: Scaffold-Level Inference vs. SU0268

The tetrahydroquinoline sulfonamide scaffold, when optimally substituted, achieves high selectivity for OGG1. SU0268 (59 nM IC₅₀) was tested against MTH1 (NUDT1), dUTPase (DUT), NUDT16, ABH2, ABH3, and SMUG1 and showed no significant inhibition (>10 µM or no activity) [1]. For the N-propanoyl/4-propanamidophenyl variant, no selectivity profiling data have been published. However, the core tetrahydroquinoline-sulfonamide scaffold interacts with OGG1 via a noncovalent, DNA-independent binding mode confirmed by SPR [1], and the R₁ and R₅ substituents primarily modulate potency rather than target identity, suggesting that selectivity may be partially retained within this scaffold class.

selectivity profiling DNA repair enzymes off-target risk

Inhibition of OGG1-Mediated Excision of Multiple Oxidized DNA Lesions: Scaffold-Level Evidence from SU0268 and SU0383

In a gas chromatography-tandem mass spectrometry (GC-MS/MS) study using oxidatively damaged genomic DNA, SU0268 and SU0383 were shown to inhibit human OGG1-mediated excision of three distinct substrates: 8-hydroxyguanine (8-OH-Gua), 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua), and 4,6-diamino-5-formamidopyrimidine (FapyAde) [1]. SU0268 was more potent than SU0383 across all three lesions, with concentration-dependent inhibition demonstrated from 0.05 µM to 10 µM [1]. The target compound shares the core tetrahydroquinoline sulfonamide scaffold responsible for this broad lesion-inhibition profile but contains different R₁ and R₅ substituents; no lesion-specific inhibition data are available for this exact analog.

DNA base excision repair oxidized DNA lesions genomic DNA damage

Cellular OGG1 Inhibition and 8-Oxoguanine Accumulation: SU0268 Benchmark in HeLa Cells

SU0268 at 0.5 µM inhibited OGG1 activity in HeLa cell lysates, increasing cellular 8-oxoguanine DNA lesion levels, confirming intracellular target engagement [1]. The compound displayed no cytotoxicity in HeLa and MCF-7 cells at 10 µM [1]. No cellular OGG1 inhibition or DNA damage accumulation data exist for the N-propanoyl/4-propanamidophenyl variant, and the replacement of the m-carboxamidobiphenyl terminus with a 4-propanamidophenyl group may alter cell permeability and intracellular target engagement.

cellular pharmacodynamics DNA damage accumulation target engagement

Recommended Application Scenarios for N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide Based on Available Evidence


SAR Expansion Studies for Tetrahydroquinoline OGG1 Inhibitors Requiring R₁/R₅ Variants

This compound is best suited as a structural diversity probe for laboratories systematically expanding SAR around the tetrahydroquinoline OGG1 inhibitor scaffold. The N-propanoyl R₁ substituent fills a gap between the acetyl and cyclopropylcarbonyl analogs characterized in published studies . Researchers generating binding affinity, enzyme inhibition, and selectivity data for this compound can contribute novel SAR knowledge to this target class.

Negative Control or Low-Potency Reference for OGG1 Activity Assays

Based on SAR trends showing that non-cyclopropylcarbonyl R₁ variants (including N-propionyl) exhibit substantially reduced OGG1 inhibitory potency relative to SU0268 (59 nM IC₅₀), this compound can be empirically validated as a low-activity or inactive analog for use as a negative control in fluorogenic 8-OG excision assays . This requires in-house confirmation of potency.

Physicochemical and PK Comparator in Tetrahydroquinoline Sulfonamide Lead Optimization

With a molecular weight of 415.5 Da, cLogP of approximately 2.85, and topological polar surface area of 80.76 Ų (predicted), this compound respects Lipinski's Rule of Five . Pharmaceutical optimization programs can use this variant as a comparator to assess how R₁/R₅ modifications influence solubility, permeability, metabolic stability, and plasma protein binding relative to optimized leads such as SU0268 [1].

Chemical Proteomics Probe Development Requiring Functionalizable Terminal Substituents

The 4-propanamidophenyl terminus provides a potential handle for further derivatization into photoaffinity or biotinylated probes, analogous to the P-2 probe strategy used with S-9 in NLRP3 inflammasome target identification studies . This compound may serve as a starting point for developing target-engagement probes for OGG1 or related DNA repair enzymes.

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